molecular formula C9H16O3 B13199421 Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate

Cat. No.: B13199421
M. Wt: 172.22 g/mol
InChI Key: OYWQOGCOXAFBIO-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃. It is a member of the oxirane family, characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxides or peracids. For instance, the reaction of an appropriate alkene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives .

Scientific Research Applications

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts, where the compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2,3-epoxybutane: Another epoxide with a similar structure but different substituents.

    2-Methyl-3-phenyl-oxirane: A related compound with a phenyl group instead of the propan-2-yl group.

    2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: A compound with a more complex alkyl chain

Uniqueness

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substituents, which influence its reactivity and applications. The presence of the propan-2-yl group and the carboxylate ester functionality provides distinct chemical properties that can be leveraged in various synthetic and industrial processes .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2,3-dimethyl-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-6(2)8(3)9(4,12-8)7(10)11-5/h6H,1-5H3

InChI Key

OYWQOGCOXAFBIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(O1)(C)C(=O)OC)C

Origin of Product

United States

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